molecular formula C10H10O2 B1367055 7-Hydroxy-4-methyl-1-indanone CAS No. 67901-82-0

7-Hydroxy-4-methyl-1-indanone

Cat. No. B1367055
CAS RN: 67901-82-0
M. Wt: 162.18 g/mol
InChI Key: FXEWVKMVYBQMET-UHFFFAOYSA-N
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Description

7-Hydroxy-4-methyl-1-indanone is a product used for proteomics research . It is a derivative of 1-indanone , which is a benzo-fused ketone .


Synthesis Analysis

The synthesis of 7-Hydroxy-4-methyl-1-indanone has been reported in various studies . For instance, one method involves the reaction of 4 with polyphosphoric acid at 70°C, which affords the methyl ether of the required 1-indanone. Its 1H, 13C NMR and MS data clearly indicate it to be 4-methoxy-7-methyl-1-indanone .


Molecular Structure Analysis

The molecular formula of 7-Hydroxy-4-methyl-1-indanone is C10H10O2 . Its molecular weight is 162.19 . The SMILES string representation is Cc1ccc(O)c2C(=O)CCc12 .


Chemical Reactions Analysis

Various chemical reactions involving 7-Hydroxy-4-methyl-1-indanone have been reported . For example, one study describes the conversion of 7-methyl substituted 1-indanone to 4,6-dibromo-5-hydroxy-1-indanone in the presence of a Lewis acid .


Physical And Chemical Properties Analysis

7-Hydroxy-4-methyl-1-indanone is a solid substance . Its melting point is between 109-112 °C .

Scientific Research Applications

Energetic and Structural Studies

7-Hydroxy-1-indanone, a compound closely related to 7-Hydroxy-4-methyl-1-indanone, has been studied for its energetic and structural properties. Research reveals that it is thermodynamically more stable than its isomers and exhibits strong intramolecular hydrogen bonding. This property is not energetically favorable for intramolecular proton transfer, indicating a unique chemical stability and potential for various applications in materials science and molecular engineering (Ribeiro da Silva & Ribeiro da Silva, 2020).

Molecular and Electronic Structure

In another study, 7-hydroxy-1-indanone showed specific reactivity patterns when it did not react as expected in a base-catalyzed condensation reaction, instead forming a different salt. This provides insights into its molecular and electronic structure, which could be important for designing specific reactions in synthetic chemistry (Sigalov, Shainyan, & Sterkhova, 2016).

Excited-State Intramolecular Proton Transfer (ESIPT)

7-Hydroxy-1-indanone has been used to study excited-state intramolecular proton transfer (ESIPT), leading to potential applications in light generation technologies. Modifications to its molecular structure have resulted in the generation of white light in a single ESIPT system, with applications in organic light-emitting diodes (Tang et al., 2011).

Antioxidant and Antibacterial Activities

A derivative of 7-Hydroxy-1-indanone, 4-Hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune, has shown antibacterial activity, highlighting its potential for use in medical and pharmaceutical applications (Kamat, Menezes, Siddhaye, & Paknikar, 2008).

Safety And Hazards

7-Hydroxy-4-methyl-1-indanone is harmful if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

7-hydroxy-4-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4,11H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEWVKMVYBQMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)C2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498202
Record name 7-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-4-methyl-1-indanone

CAS RN

67901-82-0
Record name 7-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-4-methyl-1-indanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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